Inositol

Description

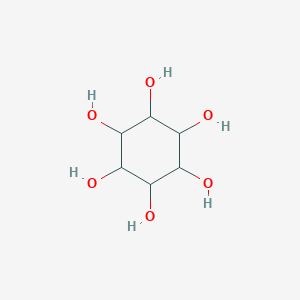

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Myo-Inositol in Muscle Tissue: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the history of myo-inositol's discovery in muscle tissue, from its initial isolation in the mid-19th century to the modern understanding of its critical role in cellular signaling. We delve into the pioneering work of early chemists, detailing the experimental protocols that first identified this vital carbocyclic polyol. Furthermore, this guide presents a compilation of quantitative data on myo-inositol concentrations in muscle tissue and elucidates the complex signaling pathways in which it participates, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the This compound (B14025) trisphosphate (IP3)/diacylglycerol (DAG) cascade. Visualizations of these pathways and historical experimental workflows are provided to facilitate a comprehensive understanding of myo-inositol's significance in muscle physiology and its potential as a therapeutic target.

The Initial Discovery: A Mid-19th Century Breakthrough

The story of myo-inositol begins in 1850 with the German physician and chemist Johan Joseph Scherer. While investigating the composition of muscle tissue, Scherer isolated a previously unknown sweet-tasting, crystalline substance from muscle extracts[1]. He named this novel compound "Inosit," derived from the Greek words "is" (muscle) and "inos" (sinew or fiber), reflecting its origin. This discovery marked the first identification of what would later be recognized as a crucial player in numerous cellular processes.

The initial isolation of "muscle sugar," as it was sometimes called, was a significant achievement in the burgeoning field of biochemistry. In the mid-19th century, the vitalistic theory, which posited that organic compounds could only be produced by living organisms, was still influential[2]. Scherer's work, along with that of his contemporaries, contributed to the growing body of evidence that the chemical components of living tissues could be isolated, studied, and understood through the principles of chemistry.

Early Experimental Protocols: Isolating "Muscle Sugar"

Plausible 19th-Century Isolation Protocol for Myo-Inositol from Muscle

The following protocol is a hypothetical reconstruction based on common biochemical practices of the mid-19th century for isolating organic molecules from biological tissues.

-

Tissue Preparation: A significant quantity of muscle tissue (e.g., from beef or horse) would be finely minced or ground to increase the surface area for extraction.

-

Extraction: The minced muscle would be subjected to a series of extractions. This likely involved boiling the tissue in water to create an aqueous extract containing water-soluble components, including myo-inositol. Multiple rounds of extraction would have been necessary to maximize the yield.

-

Protein Precipitation: The aqueous extract would contain soluble proteins that would interfere with the crystallization of smaller molecules. These proteins were likely precipitated by adding agents such as ethanol (B145695) or by heat coagulation, followed by filtration to remove the solid proteinaceous material.

-

Decolorization and Clarification: The resulting filtrate may have been treated with charcoal or other clarifying agents to remove pigments and other impurities that could hinder crystallization.

-

Concentration: The clarified extract would then be concentrated by evaporation, likely through gentle heating, to increase the saturation of the dissolved solutes.

-

Crystallization: The concentrated syrup would be left to stand for an extended period, allowing for the slow crystallization of myo-inositol. The sweet taste of the crystals would have been a key indicator of the successful isolation of a sugar-like substance.

-

Recrystallization for Purification: To achieve a higher degree of purity, the initial crystals would be redissolved in a minimal amount of hot water or ethanol and then allowed to recrystallize. This process would be repeated until a pure, homogenous crystalline product was obtained.

References

The Biological Functions of Inositol Stereoisomers: A Technical Guide for Researchers

Abstract

Inositol (B14025), a carbocyclic polyol, exists as nine distinct stereoisomers, each with unique structural conformations that underpin a vast array of biological functions. While myo-inositol is the most abundant and well-studied, serving as a precursor for a multitude of signaling molecules, other isomers such as D-chiro-inositol and scyllo-inositol are emerging as critical players in metabolic regulation and neuroprotection. This technical guide provides an in-depth exploration of the core biological functions of this compound stereoisomers, with a focus on their roles in cellular signaling, metabolism, and their therapeutic potential. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge, quantitative data for comparative analysis, detailed experimental protocols for key assays, and visual representations of crucial pathways and workflows.

Introduction to this compound Stereoisomers

Inositols are six-carbon sugar alcohols (cyclohexane-1,2,3,4,5,6-hexols) that are fundamental components of eukaryotic cells.[1] They can be obtained from the diet or synthesized de novo from glucose.[2][3] The spatial orientation of the six hydroxyl groups gives rise to nine possible stereoisomers: myo-, scyllo-, D-chiro-, L-chiro-, neo-, epi-, allo-, muco-, and cis-inositol.[4] Of these, myo-inositol is the most prevalent in nature and serves as the structural foundation for secondary messengers, including this compound phosphates and phosphatidylthis compound (PI) lipids.[1][5]

The diverse functions of these isomers stem from their distinct stereochemistry, which dictates their interaction with enzymes and receptor binding sites, thereby modulating specific signaling cascades.[6] This guide will systematically review the biological roles of the most significant this compound stereoisomers.

Core Biological Functions and Signaling Pathways

myo-Inositol: The Central Hub of this compound Signaling

myo-Inositol (MI) is the most abundant stereoisomer in mammalian tissues and is integral to the phosphoinositide (PI) signaling pathway, a critical system that governs a multitude of cellular processes including cell growth, proliferation, and intracellular calcium signaling.[7][8]

The Phosphoinositide (PI) Signaling Pathway: The PI pathway begins with the phosphorylation of phosphatidylthis compound (PtdIns), a membrane lipid containing a myo-inositol headgroup. A series of kinases phosphorylate the this compound ring to produce various phosphoinositides, most notably phosphatidylthis compound 4,5-bisphosphate (PtdIns(4,5)P₂). Upon stimulation by various extracellular signals (e.g., hormones, growth factors), the enzyme Phospholipase C (PLC) hydrolyzes PtdIns(4,5)P₂ into two second messengers: this compound 1,4,5-trisphosphate (Ins(1,4,5)P₃ or IP₃) and diacylglycerol (DAG).[9]

-

This compound 1,4,5-trisphosphate (IP₃): As a soluble molecule, IP₃ diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[10] This calcium signaling is vital for processes ranging from muscle contraction to neurotransmitter release.[1]

-

Diacylglycerol (DAG): DAG remains in the cell membrane where it activates Protein Kinase C (PKC), which in turn phosphorylates a wide range of protein targets, influencing cellular proliferation and differentiation.[9]

D-chiro-Inositol: A Key Player in Insulin (B600854) Signaling

D-chiro-inositol (DCI) is another biologically significant stereoisomer, primarily involved in insulin signal transduction.[11] It is not as abundant as MI and is formed from MI through the action of an insulin-dependent epimerase enzyme.[12] This conversion is tissue-specific, and an imbalance in the MI/DCI ratio is associated with insulin resistance and conditions like Polycystic Ovary Syndrome (PCOS).[11][13]

Mechanism of Action: DCI functions as a component of this compound phosphoglycan (IPG) mediators.[5] Following insulin binding to its receptor, IPGs containing DCI are released and act as second messengers that activate key enzymes involved in glucose metabolism, such as glycogen (B147801) synthase, promoting glucose storage and utilization.[11][14] In insulin-resistant states, the conversion of MI to DCI can be impaired, leading to a deficiency of DCI in insulin-sensitive tissues and contributing to hyperglycemia.[3]

scyllo-Inositol: A Potential Therapeutic for Alzheimer's Disease

scyllo-Inositol has gained significant attention for its potential role in mitigating the pathology of Alzheimer's disease (AD).[4] Its proposed mechanism involves the direct interaction with amyloid-β (Aβ) peptides.[15] scyllo-Inositol has been shown to inhibit the aggregation of Aβ peptides and stabilize non-toxic conformations, thereby preventing the formation of neurotoxic oligomers and fibrils that are hallmarks of AD.[15] Preclinical studies have demonstrated that scyllo-inositol can reduce plaque burden and improve cognitive function in animal models of AD.[4]

Other this compound Stereoisomers

While less studied, other stereoisomers also exhibit biological activity.

-

epi-Inositol: Has shown effects in animal models of anxiety and may have a role in the central nervous system.[15] It appears to interact with Aβ42 similarly to scyllo-inositol.[15]

-

allo-Inositol: Investigated for its potential in managing insulin sensitivity and metabolic health, with some research exploring its role in conditions like PCOS.[16]

-

muco-Inositol & neo-Inositol: These isomers have been detected in various tissues, including the brain, but their specific biological functions remain largely unknown.[4]

-

cis-Inositol: A non-naturally occurring isomer, its biological properties are not well-characterized.[4]

Quantitative Data on this compound Stereoisomers

Quantitative analysis is crucial for understanding the physiological relevance of this compound stereoisomers. The following tables summarize key quantitative data from the literature.

Table 1: Physiological Ratios and Concentrations of myo-Inositol and D-chiro-Inositol

| Parameter | Tissue/Fluid | Healthy State | PCOS/Insulin Resistance | Reference(s) |

| MI:DCI Ratio | Plasma | 40:1 | Often altered | [12][17] |

| Ovarian Follicular Fluid | 100:1 | As low as 0.2:1 | [11][12] | |

| Concentration | Follicular Fluid (MI) | Higher in mature oocytes | Lower | [18] |

Table 2: Binding Affinities of this compound Phosphates to IP₃ Receptors

| Ligand | Receptor Isoform | Dissociation Constant (Kd) | Reference(s) |

| This compound 1,4,5-trisphosphate (IP₃) | IP₃ Receptor Type 1 (Mouse) | 49.5 ± 10.5 nM | [19] |

| IP₃ Receptor Type 2 (Mouse) | 14.0 ± 3.5 nM | [19] | |

| IP₃ Receptor Type 3 (Mouse) | 163.0 ± 44.4 nM | [19] | |

| Cerebellar Membranes | ~40 nM | [20] | |

| This compound 1,3,4,5-tetrakisphosphate | Cerebellar Membranes (IP₃R) | ~10 µM (Ki) | [20] |

| This compound 1,4-bisphosphate | Cerebellar Membranes (IP₃R) | ~10 µM (Ki) | [20] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound stereoisomers and their phosphorylated derivatives.

Protocol: Analysis of this compound Phosphates by HPLC

This protocol describes a common method for the separation and quantification of this compound phosphates from cell or tissue extracts using high-performance liquid chromatography (HPLC).

Objective: To separate and quantify different this compound phosphate (B84403) species (InsP₁, InsP₂, IP₃, etc.).

Materials:

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Internal standard (e.g., [³H]myo-inositol for radiolabeling)

-

HPLC system with an anion-exchange column (e.g., Partisphere SAX)

-

Gradient elution system

-

Eluents: Deionized water (A), Ammonium (B1175870) phosphate buffer (pH adjusted) (B)

-

Scintillation counter (for radiolabeled samples) or a post-column metal-dye detection system.

Methodology:

-

Sample Preparation & Extraction:

-

For cell cultures, label cells overnight with [³H]myo-inositol if using radiometric detection.

-

Harvest cells or tissue and immediately quench metabolic activity by adding ice-cold PCA to a final concentration of ~5%.

-

Homogenize the sample on ice and centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant, which contains the soluble this compound phosphates.

-

Neutralize the extract with a suitable buffer (e.g., potassium carbonate).

-

-

HPLC Separation:

-

Equilibrate the anion-exchange column with the starting eluent (low ionic strength).

-

Inject the neutralized sample extract onto the column.

-

Elute the this compound phosphates using a gradient of increasing ionic strength (e.g., increasing concentration of ammonium phosphate). The elution order is typically from lower phosphorylated species (InsP₁) to higher ones (InsP₆).[21]

-

Maintain a constant flow rate as recommended for the specific column (e.g., 1.0 mL/min).

-

-

Detection and Quantification:

-

Radiometric Detection: Collect fractions at regular intervals (e.g., every 0.5 or 1 minute). Add scintillation cocktail to each fraction and measure radioactivity using a scintillation counter.

-

Non-Radioactive Detection: Use a post-column reaction system where the eluate is mixed with a metal-dye reagent. The change in absorbance, as this compound phosphates chelate the metal, is measured by a spectrophotometer.[21]

-

Quantify peaks by comparing their area to those of known standards.

-

Protocol: In Vitro this compound Kinase Assay

This protocol provides a general framework for measuring the activity of an this compound phosphate kinase, which phosphorylates an this compound phosphate substrate.

Objective: To determine the enzymatic activity of a specific this compound phosphate kinase.

Materials:

-

Purified recombinant kinase enzyme.

-

Kinase reaction buffer (e.g., HEPES buffer containing MgCl₂, ATP).

-

This compound phosphate substrate (e.g., Ins(1,4,5)P₃).

-

Radiolabeled ATP ([γ-³²P]ATP) or a non-radioactive ADP detection kit (e.g., ADP-Glo™).

-

Reaction termination solution (e.g., EDTA, SDS loading dye).

-

Method for product detection:

-

For radiolabeling: Phosphorimager or separation by TLC/HPLC followed by scintillation counting.

-

For non-radioactive kits: Luminometer.

-

Methodology:

-

Reaction Setup:

-

On ice, prepare a master mix containing the kinase reaction buffer, the this compound phosphate substrate, and the purified kinase enzyme.

-

Aliquot the master mix into reaction tubes.

-

-

Initiate Reaction:

-

Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays) to each tube.

-

Transfer the tubes to a water bath set at the optimal temperature for the enzyme (e.g., 30°C or 37°C).

-

Incubate for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

-

-

Terminate Reaction:

-

Stop the reaction by adding a termination solution. For radioactive assays, adding SDS loading dye and heating can be used if the product will be analyzed by gel electrophoresis. For ADP detection kits, follow the manufacturer's protocol for the stop reagent.

-

-

Product Detection and Analysis:

-

Radioactive Assay: Separate the phosphorylated product from the unreacted [γ-³²P]ATP. This can be achieved by thin-layer chromatography (TLC) or HPLC. Quantify the radiolabeled product using a phosphorimager or by scintillation counting of the product spot/peak.

-

Non-Radioactive Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is stoichiometric to the phosphate transferred.[22] Add the ADP detection reagents according to the manufacturer's protocol and measure the resulting luminescence signal with a luminometer.[22]

-

-

Calculate Activity:

-

Determine the amount of product formed per unit of time. Express kinase activity in units such as pmol/min/mg of enzyme.

-

Applications in Drug Development

The central role of this compound stereoisomers in critical signaling pathways makes them and their associated enzymes attractive targets for drug development.

-

Metabolic Disorders: The insulin-sensitizing properties of MI and DCI have led to their widespread investigation and use as nutraceuticals for managing PCOS and metabolic syndrome.[3][14]

-

Neurodegenerative Diseases: scyllo-Inositol's ability to inhibit Aβ aggregation is being actively explored as a therapeutic strategy for Alzheimer's disease.[4]

-

Oncology: As the PI pathway is frequently dysregulated in cancer, inhibitors of key enzymes like phosphoinositide 3-kinase (PI3K) are a major focus of cancer drug development.

-

Psychiatric Disorders: myo-Inositol has been studied for its potential benefits in treating conditions like depression, panic disorder, and obsessive-compulsive disorder, possibly by modulating neurotransmitter signaling pathways.[4]

Conclusion

The family of this compound stereoisomers represents a class of molecules with remarkable functional diversity. From the foundational role of myo-inositol in the ubiquitous phosphoinositide signaling pathway to the specialized functions of D-chiro-inositol in insulin metabolism and scyllo-inositol in neuroprotection, these simple polyols are critical for cellular homeostasis and organismal health. A deeper understanding of their distinct biological roles, supported by robust quantitative data and precise experimental methodologies, will continue to unveil new therapeutic opportunities for a wide range of human diseases. This guide serves as a foundational resource for researchers dedicated to unraveling the complex and fascinating biology of this compound stereoisomers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Novel Chemical and Biological Insights of this compound Derivatives in Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inositols Depletion and Resistance: Principal Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myo-Inositol Assay Kit (Fluorometric) (ab252896) is not available | Abcam [abcam.com]

- 7. droracle.ai [droracle.ai]

- 8. The cellular functions of myo-inositol (1989) | C. P. Downes | 45 Citations [scispace.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. The this compound Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. egoipcos.com [egoipcos.com]

- 12. tandfonline.com [tandfonline.com]

- 13. refp.cohlife.org [refp.cohlife.org]

- 14. Role of Inositols and this compound Phosphates in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound stereoisomers stabilize an oligomeric aggregate of Alzheimer amyloid beta peptide and inhibit abeta -induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. The Effects of Myo-Inositol and D-Chiro-Inositol in a Ratio 40:1 on Hormonal and Metabolic Profile in Women with Polycystic Ovary Syndrome Classified as Phenotype A by the Rotterdam Criteria and EMS-Type 1 by the EGOI Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Molecular basis of the isoform-specific ligand-binding affinity of this compound 1,4,5-trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of this compound trisphosphate receptor binding in brain. Regulation by pH and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HPLC Separation of this compound Polyphosphates | Springer Nature Experiments [experiments.springernature.com]

- 22. Method for Assaying the Lipid Kinase Phosphatidylthis compound-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]

D-chiro-inositol signaling and glycogen synthesis

An In-depth Technical Guide on D-chiro-inositol Signaling and Glycogen (B147801) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-chiro-inositol (DCI), an isomer of myo-inositol, has emerged as a significant second messenger in insulin (B600854) signaling pathways, playing a crucial role in the regulation of glycogen synthesis.[1][2][3] In conditions associated with insulin resistance, such as type 2 diabetes and polycystic ovary syndrome (PCOS), alterations in DCI metabolism have been observed, suggesting its potential as a therapeutic target.[4][5] This technical guide provides a comprehensive overview of the core mechanisms of DCI signaling in glycogen synthesis, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development in this area.

D-chiro-inositol Signaling Pathway in Glycogen Synthesis

D-chiro-inositol is understood to mediate insulin's effects on glucose storage primarily through its involvement in an insulin-sensitive signaling cascade that ultimately leads to the activation of glycogen synthase, the rate-limiting enzyme in glycogen synthesis.[6][7] The prevailing hypothesis suggests that upon insulin binding to its receptor, a DCI-containing inositol (B14025) phosphoglycan (IPG) is generated, which acts as a second messenger.[2][8] This IPG molecule is believed to allosterically activate a protein phosphatase that dephosphorylates and thereby activates key enzymes in glucose metabolism, including glycogen synthase.[4][9][10]

A parallel and interconnected pathway involves the canonical PI3K/Akt signaling cascade. DCI has been shown to positively modulate this pathway, leading to the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of glycogen synthase.[6][11][12]

The signaling cascade can be summarized as follows:

-

Insulin Receptor Activation: Insulin binds to the insulin receptor (IR) on the cell surface, leading to its autophosphorylation and activation.

-

IRS2 Phosphorylation: The activated IR phosphorylates Insulin Receptor Substrate 2 (IRS2).[7][11]

-

PI3K Activation: Phosphorylated IRS2 recruits and activates Phosphoinositide 3-kinase (PI3K).[11][12]

-

Akt Phosphorylation: Activated PI3K leads to the phosphorylation and activation of Protein Kinase B (Akt).[11][12]

-

GSK3β Inhibition: Activated Akt phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β).[6][11]

-

Glycogen Synthase Activation: The inactivation of GSK3β prevents the phosphorylation and subsequent inactivation of Glycogen Synthase (GS). This, coupled with the potential direct activation of protein phosphatases by DCI-containing IPGs, leads to the dephosphorylation and activation of GS.[4][7][12]

-

Glycogen Synthesis: Activated Glycogen Synthase catalyzes the addition of glucose units from UDP-glucose to a growing glycogen chain, thereby promoting glycogen storage.[6]

Signaling Pathway Diagram

Caption: D-chiro-inositol signaling pathway leading to glycogen synthesis.

Quantitative Data on the Effects of D-chiro-inositol

The following tables summarize quantitative data from a study investigating the effects of D-chiro-inositol (DCI) in a db/db mouse model of type 2 diabetes.[13][14][15]

Table 1: Effects of DCI on Metabolic Parameters in db/db Mice

| Parameter | Model Control Group (MCG) | Low-Dose DCI Group (LDCI) | High-Dose DCI Group (HDCI) | Normal Control Group (NCG) |

| 24-h Blood Glucose (mmol/L) | 28.5 ± 3.6 | 21.3 ± 2.9 | 16.8 ± 2.5** | 6.7 ± 1.1 |

| Serum Insulin (mU/L) | 45.3 ± 5.8 | 35.1 ± 4.7 | 28.9 ± 3.9 | 12.5 ± 2.1 |

| Glycated Serum Protein (μmol/L) | 4.8 ± 0.6 | 3.7 ± 0.5* | 3.1 ± 0.4 | 1.9 ± 0.3 |

| Hepatic Glycogen (mg/g tissue) | Low | Moderately Increased* | Significantly Increased** | High |

*p < 0.05, **p < 0.01 vs. Model Control Group (MCG). Data are presented as mean ± SD.

Table 2: Effects of DCI on the Expression of Key Signaling Proteins and mRNA in the Liver of db/db Mice

| Molecule | Group | Relative Protein Expression (normalized to NCG) | Relative mRNA Expression (normalized to NCG) |

| IRS2 | MCG | 0.42 ± 0.05 | 0.39 ± 0.04 |

| LDCI | 0.68 ± 0.07 | 0.65 ± 0.06 | |

| HDCI | 0.85 ± 0.09 | 0.81 ± 0.08 | |

| PI3K | MCG | 0.48 ± 0.06 | 0.45 ± 0.05 |

| LDCI | 0.72 ± 0.08 | 0.69 ± 0.07 | |

| HDCI | 0.91 ± 0.10 | 0.88 ± 0.09 | |

| Akt | MCG | 0.51 ± 0.06 | 0.48 ± 0.05 |

| LDCI | 0.75 ± 0.08 | 0.71 ± 0.07 | |

| HDCI | 0.93 ± 0.10 | 0.89 ± 0.09 | |

| p-Akt (S473) | MCG | 0.39 ± 0.04 | - |

| LDCI | 0.65 ± 0.07 | - | |

| HDCI | 0.82 ± 0.09** | - | |

| GLUT4 | MCG | 0.45 ± 0.05 | 0.41 ± 0.04 |

| LDCI | 0.69 ± 0.07 | 0.66 ± 0.06 | |

| HDCI | 0.88 ± 0.09 | 0.83 ± 0.08 | |

| GSK3β | MCG | 1.58 ± 0.17 | 1.62 ± 0.18 |

| LDCI | 1.21 ± 0.13 | 1.25 ± 0.14* | |

| HDCI | 0.98 ± 0.11 | 1.03 ± 0.12 |

*p < 0.05, **p < 0.01 vs. Model Control Group (MCG). Data are presented as mean ± SD.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of D-chiro-inositol and glycogen synthesis.

Quantification of Glycogen Content in Liver and Muscle Tissue

This protocol is adapted from established methods for glycogen determination.[1][2][7][12][16]

Materials:

-

30% Potassium Hydroxide (KOH)

-

0.2% Anthrone (B1665570) in concentrated Sulfuric Acid (H₂SO₄)

-

Glycogen standard solution (1 mg/mL)

-

Homogenizer

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Weigh approximately 100 mg of frozen liver or muscle tissue and place it in a tube with 1 mL of 30% KOH.

-

Digestion: Boil the samples for 20-30 minutes until the tissue is completely digested.

-

Glycogen Precipitation: Cool the samples to room temperature and add 1.5 mL of 95% ethanol. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate the glycogen.

-

Pelleting: Centrifuge at 3000 x g for 15 minutes. Discard the supernatant.

-

Washing: Wash the pellet with 1 mL of 70% ethanol and centrifuge again. Discard the supernatant.

-

Resuspension: Dissolve the glycogen pellet in 1 mL of distilled water.

-

Colorimetric Reaction: In a new set of tubes, add 0.5 mL of the resuspended glycogen sample or standard. Add 2.5 mL of the anthrone reagent.

-

Incubation: Heat the tubes in a boiling water bath for 10 minutes.

-

Measurement: Cool the tubes and measure the absorbance at 620 nm.

-

Calculation: Determine the glycogen concentration in the samples by comparing the absorbance to the standard curve.

Glycogen Synthase Activity Assay

This protocol is based on the measurement of UDP formed from UDP-glucose.[3][6][10][17]

Materials:

-

Tissue homogenization buffer (e.g., 50 mM Tris-HCl pH 7.8, 10 mM EDTA, 100 mM NaF)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 20 mM EDTA, 25 mM KF)

-

UDP-glucose

-

Glycogen

-

Glucose-6-phosphate (G6P, as an allosteric activator)

-

Coupled enzyme system (Pyruvate kinase and Lactate dehydrogenase)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize liver or muscle tissue in ice-cold homogenization buffer and centrifuge to obtain the supernatant.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, UDP-glucose, glycogen, PEP, NADH, and the coupled enzymes.

-

Assay Initiation: Add the tissue supernatant to the reaction mixture to start the reaction. The assay can be performed in the presence or absence of G6P to determine the G6P-dependent and -independent activity.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of decrease is proportional to the glycogen synthase activity.

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation and the protein concentration of the tissue extract.

Western Blotting for PI3K/Akt Pathway Proteins

This is a standard protocol for the detection of specific proteins in a sample.[4][8][11][18][19]

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for IRS2, PI3K, Akt, p-Akt, GSK3β, p-GSK3β, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse tissue or cell samples in lysis buffer and determine the protein concentration.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow Diagram

References

- 1. mmpc.org [mmpc.org]

- 2. Digestion for Glycogen determination in liver/muscle [macdougald.lab.medicine.umich.edu]

- 3. cohesionbio.com [cohesionbio.com]

- 4. researchgate.net [researchgate.net]

- 5. bosterbio.com [bosterbio.com]

- 6. Large-Scale Protein Production and Activity Assay Protocols for Human Glycogen Synthase-Glycogenin Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An optimized method for tissue glycogen quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mybiosource.com [mybiosource.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of D-Chiro-Inositol on Glucose Metabolism in db/db Mice and the Associated Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Effects of D-Chiro-Inositol on Glucose Metabolism in db/db Mice and the Associated Underlying Mechanisms [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. resources.bio-techne.com [resources.bio-techne.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

phosphatidylinositol signaling pathway explained

An In-Depth Technical Guide to the Phosphatidylinositol Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylthis compound (PI) signaling pathway is a cornerstone of cellular communication, translating a vast array of extracellular stimuli into intracellular responses. This system is centered on the phosphorylation and cleavage of phosphatidylthis compound, a minor phospholipid component of the inner leaflet of the cell membrane.[1][2] Reversible phosphorylation of the This compound (B14025) headgroup by a dedicated suite of kinases and phosphatases generates seven distinct phosphoinositide species.[2][3] These molecules act as signaling platforms, docking sites for proteins, and precursors for second messengers, thereby regulating fundamental cellular processes including proliferation, survival, metabolism, and motility.[4][5] Dysregulation of this pathway is a frequent driver of numerous pathologies, most notably cancer, making its components highly attractive targets for therapeutic intervention.[6][7][8][9][10]

This guide provides a detailed examination of the two major branches of the PI signaling pathway, summarizes key quantitative data, and offers comprehensive protocols for essential experimental techniques used in its study.

Core Signaling Pathways

The PI signaling network is broadly divided into two major effector pathways, initiated by the action of either Phospholipase C (PLC) or Phosphoinositide 3-Kinase (PI3K) on the key membrane lipid, phosphatidylthis compound 4,5-bisphosphate (PIP2).[11][12]

The Phospholipase C (PLC) - IP₃/DAG Pathway

This pathway is a primary mechanism for mobilizing intracellular calcium and activating Protein Kinase C (PKC). It is initiated when extracellular ligands, such as hormones or neurotransmitters, bind to G protein-coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs).[1][5][13] This activation stimulates PLC enzymes at the plasma membrane.[5][14]

PLC catalyzes the hydrolysis of PIP2 into two distinct second messengers:[5][13][15]

-

This compound 1,4,5-trisphosphate (IP₃): A small, soluble molecule that diffuses through the cytoplasm.[15][16]

-

Diacylglycerol (DAG): A neutral lipid that remains embedded in the plasma membrane.[14][15]

Downstream Effects:

-

IP₃ and Calcium Mobilization: IP₃ binds to specific ligand-gated calcium channels on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[13][16][17] This rapid increase in cytosolic Ca²⁺ concentration modulates the activity of numerous proteins, including kinases and phosphatases.[16] The Ca²⁺ signal is often transient and can manifest as complex oscillations, which are critical for regulating processes like gene expression, muscle contraction, and neurotransmitter release.[13][15][18]

-

DAG and PKC Activation: DAG activates members of the Protein Kinase C (PKC) family.[18][19] The increase in intracellular Ca²⁺ initiated by IP₃ promotes the translocation of PKC from the cytosol to the plasma membrane, where it can be activated by DAG.[14][20] Activated PKC then phosphorylates a wide range of target proteins, influencing cellular processes such as proliferation, differentiation, and apoptosis.[19][20]

The PI3K - AKT/mTOR Pathway